4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-2-22-14-7-5-13(6-8-14)17(20)19-12-18(21)10-3-4-16-15(18)9-11-23-16/h5-9,11,21H,2-4,10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZXRIJVWNMNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, followed by the introduction of the ethoxy group and the formation of the benzamide linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a benzofuranone, while reduction of the benzamide can produce a benzylamine derivative.
Scientific Research Applications
4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxy and ethoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The benzamide moiety can also participate in binding interactions, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide: shares similarities with other benzamide derivatives and benzofuran compounds.
4-hydroxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide: Similar structure but lacks the ethoxy group.
4-ethoxy-N-((4-methoxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
The unique combination of the ethoxy and hydroxy groups in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. These features can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H21NO4, with a molecular weight of 315.4 g/mol. The compound features an ethoxy group and a hydroxy-substituted benzofuran moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO4 |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 2320572-25-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxy and ethoxy groups can form hydrogen bonds and participate in hydrophobic interactions with enzymes or receptors. The benzamide moiety enhances binding affinity, influencing the compound's pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of benzofuran compounds exhibit antibacterial properties. In a study examining similar structures, compounds were identified as effective inhibitors of bacterial DNA gyrase and topoisomerase IV—both critical for bacterial DNA replication and repair . This suggests that this compound may also possess similar antimicrobial properties.
Antioxidant Properties
Benzofuran derivatives are known for their antioxidant activities. The presence of the hydroxy group in the structure may contribute to radical scavenging capabilities, thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage linked to various diseases.
Case Studies
Comparative Analysis with Similar Compounds
To understand the unique features of this compound compared to other benzamide derivatives:
| Compound Name | Key Features |
|---|---|
| 4-hydroxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide | Lacks ethoxy group; potential for reduced lipophilicity |
| 4-methoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide | Contains methoxy instead; may alter binding interactions |
The unique combination of the ethoxy and hydroxy groups in the target compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
